molecular formula C14H9F4NO3 B12070994 Methyl 5-fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinate

Methyl 5-fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinate

Cat. No.: B12070994
M. Wt: 315.22 g/mol
InChI Key: HRUQBBIFPBPPTL-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinate is a fluorinated aromatic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both fluorine and trifluoromethoxy groups imparts distinct characteristics, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex fluorinated compounds.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the selection of appropriate reagents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Methyl 5-fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds. Its unique properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s fluorinated groups can enhance the bioavailability and metabolic stability of biologically active molecules. It is often used in the design of pharmaceuticals and agrochemicals.

    Medicine: Fluorinated compounds are known for their potential therapeutic applications. This compound may be explored for its activity against various diseases and conditions.

    Industry: The compound’s stability and reactivity make it suitable for use in materials science and the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinate involves its interaction with molecular targets and pathways. The presence of fluorine and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects or chemical transformations.

Comparison with Similar Compounds

    Methyl 5-fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinate: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

    Methyl 5-chloro-2-(3-(trifluoromethoxy)phenyl)isonicotinate: Contains a chlorine atom instead of fluorine.

    Methyl 5-fluoro-2-(3-(difluoromethoxy)phenyl)isonicotinate: Has a difluoromethoxy group instead of trifluoromethoxy.

Uniqueness: Methyl 5-fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinate is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H9F4NO3

Molecular Weight

315.22 g/mol

IUPAC Name

methyl 5-fluoro-2-[3-(trifluoromethoxy)phenyl]pyridine-4-carboxylate

InChI

InChI=1S/C14H9F4NO3/c1-21-13(20)10-6-12(19-7-11(10)15)8-3-2-4-9(5-8)22-14(16,17)18/h2-7H,1H3

InChI Key

HRUQBBIFPBPPTL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC=C1F)C2=CC(=CC=C2)OC(F)(F)F

Origin of Product

United States

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